

Spectroscopic Analysis of 3-Methylbenzoic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	3-Methylbenzoic acid	
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This technical guide provides a comprehensive overview of the spectroscopic data for **3-methylbenzoic acid**, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The following sections present in-depth Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, along with detailed experimental protocols relevant to researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

3-Methylbenzoic acid, also known as m-toluic acid, is an aromatic carboxylic acid. Its structure consists of a benzene ring substituted with a carboxyl group and a methyl group at positions 1 and 3, respectively.

Chemical Formula: C₈H₈O₂[1][2]

Molecular Weight: 136.15 g/mol [3]

CAS Registry Number: 99-04-7[1][2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-methylbenzoic acid**.

Infrared (IR) Spectroscopy

Table 1: IR Spectral Data for 3-Methylbenzoic Acid



Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
1680-1710	Strong	C=O stretch (Carboxylic Acid)
1600, 1475	Medium	C=C stretch (Aromatic Ring)
1420-1440	Medium	O-H bend (Carboxylic Acid)
1210-1320	Strong	C-O stretch (Carboxylic Acid)
700-900	Strong	C-H bend (Aromatic, meta- disubstituted)

Note: The exact peak positions can vary slightly depending on the sample preparation method and the spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data for **3-Methylbenzoic Acid**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~11.5	Singlet	1H	-COOH
~7.9	Singlet	1H	Ar-H
~7.8	Doublet	1H	Ar-H
~7.4	Triplet	1H	Ar-H
~7.3	Doublet	1H	Ar-H
~2.4	Singlet	3H	-CH₃
~2.4	Singlet	3H	-CH₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).[4]

Table 3: 13C NMR Spectral Data for **3-Methylbenzoic Acid**[5]



Chemical Shift (δ, ppm)	Assignment
~172	-СООН
~138	Ar-C (quaternary)
~134	Ar-CH
~130	Ar-CH
~129	Ar-C (quaternary)
~128	Ar-CH
~127	Ar-CH
~21	-CH₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent signal.

Mass Spectrometry (MS)

Table 4: Mass Spectral Data for 3-Methylbenzoic Acid

m/z	Relative Intensity (%)	Assignment
136	High	[M]+ (Molecular Ion)
119	High	[M - OH]+
91	Very High (Base Peak)	[C ₇ H ₇] ⁺ (Tropylium ion)
65	Medium	[C5H5]+

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.



Infrared (IR) Spectroscopy Protocol

This protocol is suitable for acquiring the IR spectrum of a solid sample like **3-methylbenzoic acid** using the KBr pellet method.

- Sample Preparation:
 - Thoroughly grind 1-2 mg of dry 3-methylbenzoic acid with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
- Pellet Formation:
 - Transfer a portion of the powder into a pellet press.
 - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
 - Process the spectrum by subtracting the background and performing any necessary baseline corrections.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the preparation of a sample for both ¹H and ¹³C NMR analysis.

- Sample Preparation:
 - Accurately weigh 5-10 mg of 3-methylbenzoic acid for ¹H NMR, or 20-50 mg for ¹³C NMR, and place it in a clean, dry vial.[6]



- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the
 vial.[₆]
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.[6]
- Transfer to NMR Tube:
 - Using a Pasteur pipette, filter the solution through a small plug of glass wool into a clean,
 dry 5 mm NMR tube to remove any particulate matter.
 - The final sample height in the tube should be approximately 4-5 cm.[6]
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for the desired nucleus (¹H or ¹³C).
 - Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the spectrum.
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

Mass Spectrometry (MS) Protocol

This protocol describes the general procedure for obtaining an electron ionization (EI) mass spectrum.

Sample Introduction:



- Introduce a small amount of 3-methylbenzoic acid into the mass spectrometer. For a solid sample, this is typically done using a direct insertion probe.
- The sample is heated to vaporize it into the ion source.[8]

Ionization:

 In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[9] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]+).[9]

Mass Analysis:

- The molecular ion and any fragment ions formed are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

Detection:

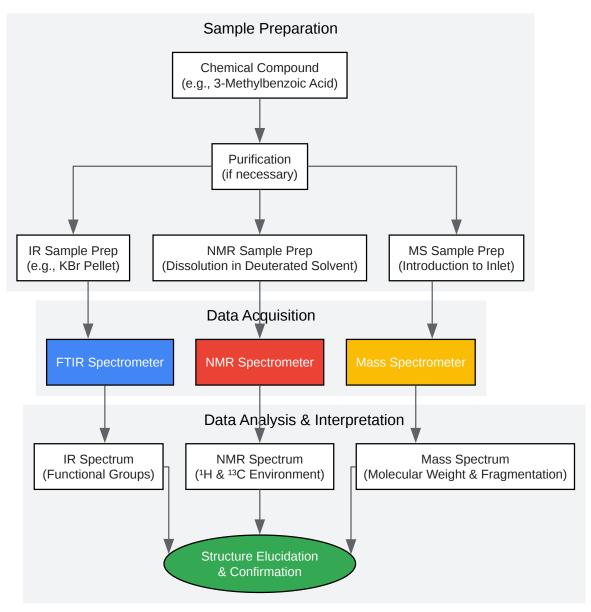
- The separated ions are detected, and their abundance is recorded.
- The resulting data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



General Workflow for Spectroscopic Analysis



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Caption: Workflow of Spectroscopic Analysis.

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